molecular formula C10H8BrNO B2442383 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 1782457-66-2

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No.: B2442383
CAS No.: 1782457-66-2
M. Wt: 238.084
InChI Key: OFKIACWNGTVZTL-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (CAS: 1781146-88-0) is a high-value benzofuran-based chemical building block designed for research and development. This compound, with the molecular formula C12H12BrNO and a molecular weight of 266.14 g/mol, is characterized by its powder form and is typically stored at room temperature . Its structure integrates a bromo substituent and a nitrile-functionalized acetonitrile group on a 2,3-dihydrobenzofuran scaffold, making it a versatile intermediate for synthetic organic chemistry. The primary research applications of this compound leverage its functional groups as handles for further chemical transformation. The bromo substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions. This reactivity profile makes it a critical precursor in medicinal chemistry for the synthesis of compound libraries, and in material science for the development of novel organic molecules . As a key intermediate, it is supplied in various packaging options and purity grades, including high and ultra-high purity forms up to 99.999% to meet specific research requirements . Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIACWNGTVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Dehalogenated compounds or alcohols.

Scientific Research Applications

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and acetonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has a molecular formula of C12_{12}H12_{12}BrN and a molecular weight of 266.14 g/mol. Its structural characteristics include:

PropertyValue
IUPAC NameThis compound
CAS Number1782457-66-2
MDL NumberMFCD27920385
PubChem CID75481894
AppearancePowder

Antimicrobial Activity

Recent studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions have demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CBacillus mycoides0.0048

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety and therapeutic potential of compounds. In studies involving related benzofuran derivatives, significant antiproliferative effects were observed against cancer cell lines, including A549 (lung cancer), with some compounds demonstrating selective toxicity towards rapidly dividing cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DA549 (lung cancer)10
Compound EMCF7 (breast cancer)15
Compound FHeLa (cervical cancer)12

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial efficacy of various benzofuran derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative treatments .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The findings revealed that some derivatives had MIC values in the range of 16.69 to 78.23 µM, indicating moderate antifungal activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a pre-functionalized dihydrobenzofuran scaffold followed by cyanoethylation. For example, bromination at the 7-position of 2,3-dihydrobenzofuran derivatives (e.g., using NBS or Br₂ in DCM) should precede acetonitrile group introduction via nucleophilic substitution or coupling reactions. Evidence from similar brominated benzofuran derivatives suggests that temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .
  • Yield Optimization : Use catalytic Pd or Cu for coupling reactions (e.g., Suzuki-Miyaura for aryl halides), with yields typically ranging from 60–85% depending on steric and electronic effects of substituents .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., dihydrobenzofuran protons at δ 3.2–4.0 ppm and nitrile carbon at δ ~118 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: ~254.0 for C₁₀H₉BrNO).
  • X-ray Crystallography : If crystalline, use SHELX-97 for structure refinement and ORTEP-3 for visualization to resolve ambiguities in regiochemistry .

Q. What safety precautions are essential when handling this compound?

  • Hazards : The nitrile group poses toxicity risks (cyanide release under acidic/basic conditions). Bromine may contribute to skin/eye irritation.
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent degradation . For spills, neutralize with sodium hypochlorite before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the dihydrobenzofuran ring conformation?

  • Approach : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. The dihydrobenzofuran ring typically adopts an envelope conformation, with the bromine atom causing slight distortion due to steric bulk. Compare torsion angles (C2-C3-C4-Br) to literature values for similar systems .
  • Data Contradictions : Discrepancies in bond lengths (e.g., C-Br ~1.89 Å vs. expected 1.91 Å) may indicate crystal packing effects or measurement errors; use R-factor analysis (<5% preferred) .

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

  • Reactivity Control : The nitrile group can be reduced to amines (e.g., LiAlH₄) or hydrolyzed to carboxylic acids (H₂SO₄/H₂O). To avoid over-reduction, use milder reagents (e.g., DIBAL-H for partial reduction). For cross-coupling, protect the nitrile with a trimethylsilyl group .
  • Case Study : In balanophonin analogs, nitrile-to-amide conversion under basic conditions achieved 72% yield without ring-opening .

Q. How does the bromine substituent influence pharmacological activity in related benzofuran derivatives?

  • Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity (logP ~2.5) and bioavailability, as seen in balanophonin derivatives with anti-inflammatory properties. However, bulky substituents at the 7-position may reduce binding affinity to targets like COX-2 .
  • Experimental Design : Compare IC₅₀ values of brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., ELISA for COX-2) .

Q. How to address contradictions in reported synthetic yields for analogous compounds?

  • Root Cause Analysis : Variability often arises from differences in bromination efficiency (e.g., NBS vs. Br₂) or purification methods (column chromatography vs. recrystallization). For example, bromination with NBS in CCl₄ gave 85% yield in one study but only 60% in another due to trace moisture .
  • Mitigation : Use Karl Fischer titration to ensure solvent dryness and monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

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